Fmoc-N-Me-Asp(OtBu)-OH

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

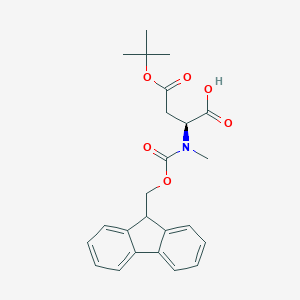

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-20(22(27)28)25(4)23(29)30-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWWLVIEAOUXGW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152548-66-8 | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-aspartic acid beta-t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-N-Me-Asp(OtBu)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-N-Me-Asp(OtBu)-OH, a crucial building block in modern peptide synthesis and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, this document outlines the molecule's physicochemical properties, detailed experimental protocols for its application, and its role in advancing therapeutic peptide discovery.

Executive Summary

This compound, with a molecular weight of approximately 425.47 g/mol , is a protected N-methylated amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS).[1] The incorporation of an N-methyl group offers enhanced proteolytic stability to the resulting peptides, a desirable characteristic for therapeutic candidates.[1] This guide details the properties of this compound, standardized protocols for its use in SPPS, and discusses its application in the development of novel peptide-based drugs.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for reaction planning, quality control, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 425.47 g/mol | [1][2] |

| Molecular Formula | C₂₄H₂₇NO₆ | [2][3][4][5] |

| Purity | ≥97% | [2] |

| Appearance | White to off-white powder or crystals | [2][5] |

| Melting Point | 135-140 °C | [2] |

| Optical Rotation [α]22/D | -39.0° (c = 0.5% in DMF) | [2] |

| Solubility | Soluble in DMF | [4] |

| Storage Conditions | 2-8°C, desiccated | [2][4] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The use of this compound in SPPS requires specific considerations due to the steric hindrance of the N-methyl group. The following sections provide a detailed methodology for the successful incorporation of this amino acid into a peptide sequence.

General SPPS Workflow

The overall workflow for incorporating this compound into a peptide chain via Fmoc-based SPPS is depicted below. This process involves sequential deprotection and coupling steps to build the peptide on a solid support.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Coupling Protocol for this compound

Due to the increased steric hindrance of N-methylated amino acids, the coupling step requires more potent reagents and potentially longer reaction times or double coupling to ensure complete reaction.

Materials:

-

Fmoc-protected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Base (e.g., DIPEA, Collidine) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A common procedure is a short treatment (1-3 minutes) followed by a longer treatment (10-20 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove piperidine.

-

Activation of this compound: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base to initiate the activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-4 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

-

Cycle Repetition: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

-

Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The primary challenge associated with the use of aspartic acid derivatives in Fmoc SPPS is the potential for aspartimide formation, a base-catalyzed intramolecular side reaction. This can lead to the formation of β- and D-Asp residues, which are difficult to separate from the desired product.

References

An In-depth Technical Guide to Fmoc-N-Me-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-N-α-methyl-L-aspartic acid β-tert-butyl ester, commonly known as Fmoc-N-Me-Asp(OtBu)-OH. It is a crucial building block in modern peptide chemistry, particularly for the synthesis of modified peptides with enhanced therapeutic potential. This document details its chemical structure, physicochemical properties, and standardized protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-aspartic acid, strategically modified with three key chemical groups: a base-labile N-terminal fluorenylmethoxycarbonyl (Fmoc) group for temporary protection, an acid-labile β-tert-butyl (OtBu) ester for side-chain protection, and an N-methyl group on the alpha-amino nitrogen. This N-methylation is a critical modification used to improve the proteolytic stability of the resulting peptide.[1][2]

Data Presentation: Physicochemical Properties

All quantitative data for this compound has been consolidated into the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 152548-66-8 | [1][2][3] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1][3][4] |

| Molecular Weight | 425.47 g/mol | [1][3] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 135-140 °C | [1] |

| Purity (HPLC) | ≥97% - ≥98% | [1][2][5] |

| Optical Rotation | [α]²²/D: -39.0° (c=0.5% in DMF) | [1] |

| [α]²⁰/D: -38 ± 1° (c=1 in DMF) | [2] | |

| [α]²⁰/D: -11 ± 2° (c=1 in MeOH) | [2] | |

| Storage Temperature | 2-8°C | [1][2] |

Chemical Structure

The structure of this compound incorporates the Fmoc protecting group, the N-methylated amino acid backbone, and the tert-butyl ester protecting the side-chain carboxyl group.

Caption: Chemical structure of this compound.

Experimental Protocols: Application in SPPS

This compound is a key reagent for introducing N-methylated aspartic acid residues into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance from the N-methyl group necessitates optimized protocols to ensure efficient coupling.[6]

Detailed Methodology for Coupling

-

Resin Preparation:

-

Swell the solid support (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes within the reaction vessel.

-

If starting a new synthesis, perform the initial coupling of the first amino acid. If extending a peptide chain, proceed to Fmoc deprotection.

-

-

Fmoc Group Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 3 minutes. Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin sequentially with DMF (5 times), dichloromethane (DCM, 3 times), and finally DMF (3 times) to remove residual piperidine.[6]

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading capacity).

-

Add a coupling agent, such as HCTU or HATU (3-5 equivalents), to the amino acid solution in DMF.[6]

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours. Due to the steric hindrance of the N-methyl group, longer reaction times or a second coupling (double coupling) may be required to drive the reaction to completion.[6]

-

-

Post-Coupling Wash:

-

After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation and Cleavage:

-

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Upon completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) using a strong acid cocktail (e.g., 95% Trifluoroacetic acid with scavengers).

-

Logical Workflow and Key Considerations

The successful incorporation of this compound hinges on overcoming the kinetic challenges posed by its sterically hindered structure. The following workflow diagram illustrates the key decision points in the process.

Caption: Experimental workflow for SPPS with this compound.

Key Considerations:

-

Aspartimide Formation: While N-methylation can influence backbone conformation, the parent compound Fmoc-Asp(OtBu)-OH is known to be susceptible to aspartimide formation during repeated exposure to the basic conditions of Fmoc deprotection. This side reaction can lead to impurities that are difficult to separate. Researchers should be aware of this potential issue and consider strategies to mitigate it, such as minimizing piperidine exposure time or using alternative side-chain protecting groups if this side reaction becomes problematic.

-

Coupling Reagents: The use of potent uronium- or phosphonium-based coupling reagents like HATU, HCTU, or PyBOP is strongly recommended to achieve high coupling efficiency for this sterically hindered amino acid.[6]

-

Monitoring: Standard qualitative tests like the Kaiser test may not be reliable for secondary amines (like N-methylated amino acids). Alternative monitoring techniques may be necessary to accurately assess coupling completion.

References

Core Synthesis Strategy: Reductive Alkylation via an Oxazolidinone Intermediate

An In-Depth Technical Guide to the Synthesis of Fmoc-N-Me-Asp(OtBu)-OH

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptide backbones is a critical strategy for enhancing proteolytic stability, improving cell permeability, and modulating conformation. This guide provides a detailed protocol for the synthesis of this compound, a key building block for the introduction of N-methylated aspartic acid residues in solid-phase peptide synthesis (SPPS).

A robust and widely applicable method for the N-methylation of Fmoc-amino acids proceeds through a 5-oxazolidinone intermediate. This approach offers high yields and minimizes racemization. The general workflow involves the condensation of the starting Fmoc-amino acid with formaldehyde to form the oxazolidinone, followed by reductive opening of the ring to introduce the methyl group.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of Fmoc-N-methyl-α-amino acids.[1]

Part 1: Synthesis of the 5-Oxazolidinone Intermediate

-

Reaction Setup: To a solution of Fmoc-Asp(OtBu)-OH (1 equivalent) in anhydrous dichloromethane (DCM), add paraformaldehyde (3 equivalents).

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equivalents).

-

Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-oxazolidinone intermediate. This intermediate is often used in the next step without further purification.

Part 2: Reductive Opening of the 5-Oxazolidinone

-

Reaction Setup: Dissolve the crude 5-oxazolidinone intermediate from Part 1 in anhydrous DCM.

-

Reductant Addition: Add triethylsilane (Et₃SiH) (2-3 equivalents) to the solution.

-

Lewis Acid Catalysis: Cool the mixture to 0 °C and slowly add a Lewis acid such as aluminum chloride (AlCl₃) or trifluoroacetic acid (TFA) (2 equivalents).[1] The use of a Lewis acid has been shown to provide excellent yields and shorter reaction times compared to TFA alone.[1]

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-22 hours.[1] The reaction time will depend on the chosen Lewis acid.

-

Monitoring: Monitor the reaction by TLC or HPLC until the oxazolidinone is consumed.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Fmoc-Asp(OtBu)-OH | [2][3][4] |

| Key Intermediates | 5-Oxazolidinone | [1] |

| Methylating Agent | Paraformaldehyde (source of CH₂) and a reducing agent | [1] |

| Reducing Agent | Triethylsilane | [1] |

| Catalyst | p-TSA (Part 1), Lewis Acid (e.g., AlCl₃) or TFA (Part 2) | [1] |

| Typical Yield | High (specific yield for this derivative is not cited but generally excellent for this method) | [1] |

| Purity | ≥ 98% after purification | [5] |

Alternative Strategy: Solid-Phase Synthesis

An alternative approach involves the N-methylation of the amino acid while it is anchored to a solid support, such as a 2-chlorotrityl chloride (2-CTC) resin.[6] This method, often referred to as the Biron-Kessler method, involves the protection of the α-amino group with a 2-nitrobenzenesulfonyl (o-NBS) group, which acidifies the remaining NH proton, facilitating methylation.[6]

The general steps for a solid-phase synthesis are:

-

Attachment of Fmoc-Asp(OtBu)-OH to the 2-CTC resin.

-

Fmoc deprotection.

-

Introduction of the o-NBS protecting group.

-

N-methylation using a methylating agent such as methyl iodide or dimethyl sulfate.

-

Removal of the o-NBS group.

-

Re-introduction of the Fmoc group.

-

Cleavage from the resin.

This method can be advantageous for library synthesis and to avoid purification of intermediates.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound via an oxazolidinone intermediate.

Logical Relationship of Synthesis Steps

Caption: Logical relationship of protecting groups and the N-methylation step in the synthesis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. Fmoc-Asp(OtBu)-OH [cem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Solubility and Application of Fmoc-N-Me-Asp(OtBu)-OH

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a critical N-methylated amino acid derivative utilized in solid-phase peptide synthesis (SPPS). N-methylation of amino acids is a key strategy for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics.[1][2] Understanding the solubility of this building block is paramount for optimizing peptide coupling reactions and ensuring the synthesis of high-purity peptides.

Solubility Profile of this compound

The unique structure of this compound, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an N-terminal methyl group, and a t-butyl ester side-chain protection, enhances its stability and influences its solubility in organic solvents.[3] While comprehensive quantitative data across a wide range of solvents is not extensively published, available information from various suppliers and technical documents allows for a detailed summary.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Concentration | Molarity (approx.) | Notes |

| Dimethylformamide (DMF) | 200 mg/mL | 470.07 mM | Calculated from 100mg in 0.5ml.[4] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 235.03 mM | Requires sonication. The hygroscopic nature of DMSO can affect solubility.[5] |

Table 2: Qualitative Solubility of this compound and Structurally Similar Analogs

| Solvent | Solubility Description | Compound |

| Dimethylformamide (DMF) | Utilized as a solvent for optical rotation measurements, indicating good solubility.[1][3] | This compound |

| Dichloromethane (DCM) | Good solubility reported for the non-methylated analog, Fmoc-Asp(OtBu)-OH.[6][7] Some Fmoc-amino acids may require the addition of DMF to fully dissolve in DCM.[8] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |

| Chloroform | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |

| Ethyl Acetate | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |

| Acetone | Soluble.[6][7] | Fmoc-Asp(OtBu)-OH (non-methylated analog) |

| Water / 1% Acetic Acid | A supplier reports solubility in water or 1% acetic acid.[9] This is atypical for a highly protected amino acid and should be experimentally verified for specific applications. | This compound |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound is not available in the cited literature, a general procedure can be established based on standard laboratory practices for Fmoc-amino acids.[10][11]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature (e.g., room temperature).

Materials:

-

This compound (powder or crystalline solid)

-

Solvent of interest (e.g., DMF, NMP, DCM, THF)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.

-

Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully extract a known volume of the clear supernatant without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC, using a pre-established calibration curve for this compound. The UV absorbance is typically monitored at 254 nm or 301 nm for Fmoc-containing compounds.[11]

-

Calculate the concentration in the original supernatant to determine the solubility.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block for introducing N-methylated aspartic acid residues into a peptide sequence during SPPS.[1][3] This process involves a series of cyclical steps to elongate the peptide chain while it is anchored to a solid support (resin).

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-amino acids.

The solubility of this compound in the coupling solvent (typically DMF) is crucial.[8] Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and significantly impacting the purity and overall yield of the final peptide.[10]

Synthesis and Quality Control

The synthesis of Fmoc-N-Me-AA-OH can be achieved via solid-phase methods, using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.[2][12] The purity of the final product is typically assessed by HPLC and mass spectrometry to ensure it meets the high standards required for peptide synthesis, often ≥98%.[3][4]

References

- 1. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [adachibio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]

- 7. Buy Fmoc-D-Asp(OtBu)-OH | 112883-39-3 [smolecule.com]

- 8. academic.oup.com [academic.oup.com]

- 9. raybiotech.com [raybiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Properties of N-methylated Amino Acids in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor pharmacokinetic properties, including low metabolic stability and limited cell permeability. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. This modification, the substitution of an amide proton with a methyl group, imparts significant and beneficial changes to the peptide's physicochemical and biological properties. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

The introduction of an N-methyl group can drastically improve a peptide's resistance to proteolytic degradation by sterically hindering the approach of proteases.[1] Furthermore, N-methylation significantly influences the peptide's conformation by restricting the rotation around the peptide bond, which can lock the peptide into a bioactive conformation and enhance its binding affinity to its target.[2] This modification also increases the lipophilicity of the peptide and can disrupt internal hydrogen bonding networks, a combination that often leads to enhanced cell permeability and oral bioavailability.[3] The naturally occurring, orally bioavailable immunosuppressant Cyclosporin A, which contains seven N-methylated amino acids, stands as a prime example of the successful application of this strategy in a therapeutic context.[4][5]

Core Properties of N-Methylated Peptides

Conformational Effects of N-Methylation

N-methylation of the peptide backbone imposes significant conformational constraints. The steric hindrance from the methyl group restricts the accessible Ramachandran space for the dihedral angles phi (φ) and psi (ψ). This can favor specific secondary structures, such as β-turns, and can also influence the cis/trans isomerization of the peptide bond preceding the N-methylated residue.

Quantum mechanical and molecular dynamic simulations have shown that for a peptide containing only N-methylated alanine (NMeAla) residues, the amide bond geometry is trans, and the peptide tends to populate a helical structure with phi (φ) and psi (ψ) values of approximately -0° and 90°, respectively.[6][7]

Table 1: Comparison of Dihedral Angles (φ, ψ) for Alanine vs. N-methylated Alanine

| Amino Acid Residue | Phi (φ) Angle Range | Psi (ψ) Angle Range | Favored Conformation |

| L-Alanine | -180° to 0° | -180° to 180° | α-helix, β-sheet |

| N-methyl-L-Alanine | Restricted (e.g., ~0°) | Restricted (e.g., ~90°) | Helical/Turn structures |

Note: The values for N-methyl-L-Alanine are based on computational studies of poly-NMeAla peptides and can vary depending on the surrounding sequence.[6][7]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the dramatic increase in resistance to enzymatic degradation. The methyl group on the amide nitrogen sterically hinders the approach of proteases, which recognize and cleave specific peptide bonds. This increased stability leads to a longer in vivo half-life of the peptide therapeutic. While specific half-life data is highly sequence- and protease-dependent, studies have consistently shown that N-methylated peptides are significantly more stable than their non-methylated counterparts. For example, peptides with unprotected N-terminal amines are often almost completely degraded within 48 hours in the presence of cells, whereas modified peptides show significantly less degradation.[7]

Table 2: Proteolytic Stability of N-methylated vs. Non-methylated Peptides (Conceptual)

| Peptide | Modification | Protease | Half-life (t½) |

| Peptide A | None | Trypsin | Minutes to hours |

| Peptide A | N-methylated | Trypsin | Significantly increased (Hours to days) |

| Peptide B | None | Chymotrypsin | Minutes to hours |

| Peptide B | N-methylated | Chymotrypsin | Significantly increased (Hours to days) |

Note: This table represents a generalized trend. Actual half-life values are highly dependent on the specific peptide sequence, the position of N-methylation, and the experimental conditions.

Improved Cell Permeability

N-methylation can enhance the cell permeability of peptides through a combination of effects. The replacement of a hydrogen bond donor (the amide proton) with a methyl group reduces the peptide's overall polarity and desolvation penalty upon entering the lipophilic cell membrane. Furthermore, N-methylation can favor "chameleonic" conformations that shield polar groups through intramolecular hydrogen bonding in nonpolar environments, facilitating passive diffusion across the cell membrane.[4]

Table 3: Caco-2 Permeability of a Tri-N-methylated Somatostatin Analog

| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Oral Bioavailability in Rats |

| Tri-N-methylated Veber-Hirschmann peptide analog | Data not specified, but significantly increased | 10% |

This data for a tri-N-methylated somatostatin analog demonstrates that multiple N-methylations can drastically improve intestinal permeability, leading to significant oral bioavailability.[3]

Modulation of Bioactivity and Receptor Selectivity

The conformational constraints imposed by N-methylation can have a profound impact on a peptide's biological activity. By pre-organizing the peptide into its bioactive conformation, N-methylation can lead to enhanced binding affinity (lower IC50 or Ki values). Conversely, if the induced conformation is not optimal for receptor binding, a decrease in activity may be observed. This sensitivity to conformation makes N-methylation a powerful tool for structure-activity relationship (SAR) studies.

Furthermore, N-methylation can be used to tune the selectivity of a peptide for different receptor subtypes. By altering the peptide's conformation, its binding preference for one receptor over another can be significantly changed.

Table 4: Integrin Binding Affinity of N-methylated Cyclic RGD Peptides

| Peptide | Sequence | Integrin αvβ3 IC50 (nM) | Integrin αIIbβ3 IC50 (nM) | Selectivity (αIIbβ3/αvβ3) |

| L1 (Lead Structure) | cyclo(RGDfV) | 2.6 | >1000 | >385 |

| P5 | cyclo(RGDf-N(Me)V) | 1.5 | >1000 | >667 |

This table shows that N-methylation of the valine residue in a cyclic RGD peptide (P5) improves its binding affinity for the αvβ3 integrin and enhances its selectivity over the αIIbβ3 integrin compared to the non-methylated lead structure (L1).

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

This protocol describes a general method for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid using Fmoc chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Fmoc-protected N-methylated amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Standard Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and HOBt/Oxyma (3 eq) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (free amine present), repeat the coupling.

-

-

N-methylated Amino Acid Coupling:

-

Coupling of N-methylated amino acids is often slower due to steric hindrance. Use a stronger coupling agent like HATU or HBTU (3 eq) with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) (6 eq).

-

Pre-activate the Fmoc-N-methyl-amino acid (3 eq) with HATU/HBTU and DIEA in DMF for 5-10 minutes.

-

Add the activated mixture to the resin and agitate for 2-4 hours, or overnight if necessary.

-

Monitor the reaction using a test that can detect secondary amines (e.g., chloranil test), as the Kaiser test will be negative.

-

-

Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

-

Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to determine the conformation of an N-methylated peptide in solution.

Materials:

-

Purified N-methylated peptide (>95% purity)

-

Deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O)

-

NMR spectrometer (≥500 MHz recommended)

Procedure:

-

Sample Preparation: Dissolve the purified peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra:

-

1D ¹H Spectrum: To assess sample purity and folding.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (<5 Å). This is crucial for determining the 3D structure. The presence of cis and trans isomers around the N-methylated amide bond can often be identified by distinct sets of NOE/ROE cross-peaks.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): To assign backbone amide protons and nitrogens. This is less informative for the N-methylated residue itself, which lacks an amide proton.

-

-

Data Analysis:

-

Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to assign the proton resonances to specific amino acids in the peptide sequence.

-

NOE/ROE Restraints: Identify and quantify NOE/ROE cross-peaks. The intensity of these peaks is proportional to the inverse sixth power of the distance between the protons.

-

Dihedral Angle Restraints: Measure ³J-coupling constants from high-resolution 1D or 2D spectra to calculate dihedral angle (φ) restraints using the Karplus equation.

-

Structure Calculation: Use the collected distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.

-

Protease Stability Assay

This protocol describes a method to compare the stability of an N-methylated peptide to its non-methylated counterpart in the presence of a protease using RP-HPLC.

Materials:

-

Purified peptides (N-methylated and non-methylated)

-

Protease (e.g., trypsin, chymotrypsin)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., 10% TFA)

-

RP-HPLC system with a C18 column

Procedure:

-

Reaction Setup:

-

Prepare stock solutions of the peptides and protease in the reaction buffer.

-

In separate tubes, incubate a known concentration of each peptide (e.g., 1 mg/mL) with the protease (e.g., 1:100 enzyme-to-substrate ratio) at 37°C.

-

Include a control sample for each peptide without the enzyme.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

-

Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

-

HPLC Analysis:

-

Analyze each quenched sample by RP-HPLC.

-

Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

-

Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Plot the percentage of remaining intact peptide versus time.

-

Calculate the half-life (t½) of each peptide under the assay conditions.

-

Compare the degradation profiles and half-lives of the N-methylated and non-methylated peptides.

-

Caco-2 Cell Permeability Assay

This protocol provides a method to assess the intestinal permeability of a peptide using the Caco-2 cell line as an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell inserts (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

-

Test peptide and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Differentiation:

-

Seed Caco-2 cells onto the Transwell inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. Only use monolayers with TEER values within the established range for the laboratory.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed HBSS.

-

Add the test peptide and control compounds (dissolved in HBSS) to the apical (upper) chamber.

-

Add fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS. Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

Compare the Papp value of the test peptide to those of the high and low permeability controls to classify its permeability potential.

-

Visualization of Pathways and Workflows

Caption: A general workflow for the synthesis and evaluation of N-methylated peptides.

Caption: Inhibition of the p53-MDM2 interaction by an N-methylated peptide.

Caption: Signaling pathway of an N-methylated somatostatin analog.

References

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 3. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rates of peptide proteolysis measured using liquid chromatography and continuous-flow fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Asp(OtBu): A Technical Guide to its Function and Management in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ester (OtBu) protecting group for the side chain of aspartic acid (Asp) is a cornerstone of modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its primary function is to mask the β-carboxyl group of the aspartic acid residue, preventing it from engaging in undesired side reactions during the stepwise assembly of the peptide chain. This guide provides an in-depth analysis of the OtBu protecting group's role, the significant challenges associated with its use—primarily the formation of aspartimide—and the strategic protocols developed to mitigate these issues, ensuring the synthesis of high-purity peptides.

Core Function and Orthogonality

In the context of Fmoc-based SPPS, the OtBu group offers robust protection of the aspartic acid side chain under the basic conditions required for the removal of the N-terminal Fmoc group (typically with piperidine).[1] It remains stable throughout the iterative cycles of deprotection and coupling that constitute the elongation of the peptide chain. The key to the Fmoc/tBu strategy lies in its orthogonality: the Fmoc group is base-labile, while the tBu group is acid-labile.[1][2] This allows for the selective deprotection of the α-amino group for chain extension without disturbing the side-chain protection. The OtBu group is ultimately removed during the final cleavage of the peptide from the resin, a process that employs strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4]

The Challenge of Aspartimide Formation

Despite its utility, the use of Fmoc-Asp(OtBu)-OH is complicated by a significant side reaction known as aspartimide formation.[3] This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection and is particularly problematic in sequences where the aspartic acid is followed by an amino acid with low steric hindrance, such as glycine (Asp-Gly).[5][6]

The reaction is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the Asp. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) group.[2][7] This leads to the formation of a five-membered succinimide ring, known as an aspartimide, and the loss of the tert-butyl protecting group.[2]

This aspartimide intermediate is problematic for several reasons:

-

Product Heterogeneity : The aspartimide ring can be opened by nucleophiles like water or piperidine, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.[5][6]

-

Racemization : The α-carbon of the aspartimide is susceptible to epimerization under basic conditions, which can lead to the formation of D-aspartyl and D-isoaspartyl residues, compromising the chiral integrity of the peptide.[5]

-

Byproduct Formation : The aspartimide ring can be attacked by piperidine, leading to the formation of piperidide adducts.[5]

Quantitative Analysis of Aspartimide Formation

The propensity for aspartimide formation is highly dependent on the peptide sequence and the choice of side-chain protecting group. The following tables summarize quantitative data on this side reaction.

| Asp-Xxx Sequence | Relative Propensity for Aspartimide Formation | Rationale |

| Asp-Gly | Very High | The lack of a side chain on glycine offers minimal steric hindrance to the cyclization reaction.[5][8] |

| Asp-Asn | High | The asparagine side chain provides little steric hindrance.[5] |

| Asp-Ser | Moderate to High | The hydroxyl group can influence the local conformation, affecting the rate of formation.[5] |

| Asp-Asp | High | Similar to asparagine in terms of steric bulk.[5] |

| Asp-Arg | Moderate | The bulky side chain of arginine can reduce the rate of aspartimide formation.[5] |

| Asp-Ala | Moderate | The methyl side chain provides some steric hindrance compared to glycine.[5] |

| Asp-Val | Low | The bulky, branched side chain of valine provides significant steric hindrance, impeding cyclization.[5] |

Table 1: Influence of the C-terminal amino acid (Xxx) on the propensity for aspartimide formation in Asp-Xxx sequences.

The choice of the aspartic acid side-chain protecting group also has a profound impact on the extent of aspartimide formation. Bulkier protecting groups can sterically hinder the intramolecular cyclization.

| Asp Protecting Group | % Target Peptide (VKDGYI) | % Aspartimide | % D-Asp |

| Fmoc-Asp(OtBu)-OH | 36.6 | 55.7 | 10.6 |

| Fmoc-Asp(OMpe)-OH | 76.5 | 16.9 | 3.0 |

| Fmoc-Asp(OBno)-OH | 98.4 | 0.1 | 0.2 |

Table 2: Comparison of different aspartic acid side-chain protecting groups on the formation of aspartimide and D-Asp isomers in the model peptide VKDGYI after treatment with 20% piperidine in DMF for 200 minutes. Data sourced from comparative studies.[9]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH

This protocol outlines the standard procedure for coupling Fmoc-Asp(OtBu)-OH in SPPS.

1. Resin Preparation:

-

Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.[3]

2. Fmoc Deprotection:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[3] Perform this treatment twice: first for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.[3]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.[3]

3. Amino Acid Activation and Coupling:

-

In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[3]

-

Pre-activate the amino acid solution for 2-5 minutes.[3]

-

Add the activated amino acid solution to the deprotected peptide-resin.[2]

-

Agitate the mixture at room temperature for 1-2 hours.[2][3]

-

Monitor the coupling reaction using a qualitative method like the Kaiser test.[2]

4. Washing:

-

Wash the resin with DMF (3-5 times).[3]

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[3]

Protocol 2: Final Cleavage and OtBu Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the OtBu and other side-chain protecting groups.

1. Reagent Preparation:

-

Prepare a fresh cleavage cocktail immediately before use. A standard cocktail (Reagent B) suitable for peptides without sensitive residues like Cys or Met is composed of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[4] TIS acts as a scavenger for the tert-butyl cations generated during deprotection.[4]

2. Cleavage Reaction:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[4]

-

Gently agitate the mixture at room temperature for 1-2 hours.[4]

3. Peptide Isolation:

-

Filter the cleavage mixture to separate the resin from the peptide-containing solution.[4]

-

Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[4]

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[4] A white precipitate should form.

-

To maximize precipitation, store the mixture at -20°C for at least 30 minutes.[4]

-

Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]

-

Dry the crude peptide pellet under vacuum.[10]

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation during the Fmoc deprotection step.

Strategy 1: Modification of the Deprotection Cocktail

a) Addition of an Acidic Additive (HOBt): The addition of 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can buffer the basicity and reduce the undesired deprotonation of the backbone amide.[7][11]

-

Protocol: Prepare a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.[12] Use this solution for the Fmoc deprotection step as described in Protocol 1.

b) Use of DBU/Piperidine: For faster Fmoc deprotection, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used. However, DBU is a stronger base and can increase aspartimide formation.[13][14] Therefore, it is often used in combination with piperidine.

-

Protocol: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[2] Agitate the mixture with the resin at room temperature.

Strategy 2: Backbone Protection

This is a highly effective method that involves protecting the backbone amide nitrogen of the residue following the aspartic acid, thereby preventing it from acting as a nucleophile.[11] This is commonly achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[3][15]

-

Protocol for Dipeptide Coupling:

-

Follow steps 1-2 of the standard coupling protocol (Protocol 1) to deprotect the N-terminus of the growing peptide chain.[3]

-

Prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.[3]

-

Pre-activate the dipeptide solution for 2-5 minutes.[3]

-

Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours.[3] The Dmb group is removed during the final TFA-mediated cleavage.[16]

-

Visualizing the Chemistry and Workflow

Caption: Chemical pathway of aspartimide formation and subsequent side reactions.

Caption: Standard experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical workflow for selecting an appropriate aspartic acid protection strategy.

Conclusion

The OtBu protecting group is an essential tool in Fmoc-based SPPS, providing effective and orthogonal protection for the side chain of aspartic acid. However, its use necessitates a thorough understanding of the aspartimide side reaction. For sequences not prone to this side reaction, Fmoc-Asp(OtBu)-OH remains a cost-effective and efficient choice. For more challenging sequences, particularly those containing Asp-Gly or Asp-Asn motifs, the implementation of mitigating strategies is crucial. The use of modified deprotection cocktails can offer a degree of suppression, while the adoption of sterically bulky side-chain protecting groups or backbone protection strategies provides a more robust solution to ensure the synthesis of high-purity peptides. The choice of strategy should be guided by the specific peptide sequence, the desired purity of the final product, and the economic considerations of the synthesis.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.iris-biotech.de [media.iris-biotech.de]

- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. biotage.com [biotage.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]

- 16. ≥98% (TLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Fmoc-N-Me-Asp(OtBu)-OH for Peptide Synthesis

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of Fmoc-N-Me-Asp(OtBu)-OH. It covers key supplier data, physicochemical properties, and detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS).

This compound is a crucial amino acid derivative for synthesizing complex peptides.[1] The N-methyl group enhances metabolic stability and can improve oral bioavailability, while the Fmoc protecting group is fundamental to the SPPS workflow.[1][2] The tert-butyl (OtBu) ester protects the side-chain carboxyl group and is readily removed during the final cleavage step.[3]

Supplier and Product Information

Procuring high-quality reagents is critical for successful peptide synthesis. This compound is available from several reputable suppliers, often with specified purity levels and storage conditions.

Table 1: Product Specifications for this compound

| Parameter | Value | Source |

| Synonyms | Fmoc-N-methyl-L-aspartic acid β-tert-butyl ester | [1] |

| CAS Number | 152548-66-8 | [1] |

| Molecular Formula | C₂₄H₂₇NO₆ | [1] |

| Molecular Weight | ~425.5 g/mol | [1][4] |

| Typical Purity | ≥97% (HPLC) | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Storage Temperature | 0°C to 8°C, desiccated | [1][4] |

| Key Suppliers | Sigma-Aldrich (Merck), Chem-Impex, RayBiotech, Adachi-Bio | [1][4][5][6] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a peptide sequence requires optimized protocols due to the increased steric hindrance of the N-methyl group, which can slow down coupling reactions.[2][7]

Materials

-

This compound

-

Appropriate resin (e.g., Rink Amide, Wang)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Fmoc Deprotection Solution: 20% piperidine in DMF

-

Coupling Reagents: HATU, HBTU, or PyAOP are recommended for N-methylated residues.[2][8][9]

-

Base: N,N-Diisopropylethylamine (DIPEA) or sym-Collidine

Detailed Methodology

Step 1: Resin Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Drain the DMF from the vessel.

Step 2: Fmoc Group Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[7]

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

Step 3: Amino Acid Activation and Coupling Due to steric hindrance, coupling N-methylated amino acids is more challenging and requires potent activation.

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and an equimolar amount of a coupling reagent (e.g., HATU) in DMF.[2][10]

-

Add a base (e.g., DIPEA, 6-8 equivalents) to the solution to begin the activation process.[2] Let the mixture stand for 2-5 minutes.[10]

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-4 hours.[2][10] Coupling times may need to be extended compared to non-methylated amino acids.

-

Monitoring: The completion of the coupling reaction should be monitored. Standard ninhydrin tests are ineffective for N-methylated amines; the bromophenol blue test is a suitable alternative.[2] If the test indicates incomplete coupling, the step should be repeated.

Step 4: Washing

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

Step 5: Cleavage and Deprotection

-

Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups (including the OtBu group) are removed simultaneously.

-

This is typically achieved using a cleavage cocktail containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

Visualized Workflows and Relationships

Diagrams can clarify complex processes and logical connections inherent in chemical synthesis and procurement.

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Caption: Logical relationship for selecting a suitable chemical supplier.

References

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. raybiotech.com [raybiotech.com]

- 5. alkalisci.com [alkalisci.com]

- 6. This compound [adachibio.com]

- 7. benchchem.com [benchchem.com]

- 8. bachem.com [bachem.com]

- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Bioactive Peptides with Fmoc-N-Me-Asp(OtBu)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of bioactive peptides. N-methylation can increase proteolytic stability, improve cell permeability, and modulate conformation, often leading to enhanced biological activity and better pharmacokinetic profiles.[1][2] Fmoc-N-Me-Asp(OtBu)-OH is a key building block for introducing an N-methylated aspartic acid residue, which can be particularly useful in designing peptides that target specific biological pathways, such as the N-methyl-D-aspartate (NMDA) receptor signaling cascade.

This document provides detailed application notes and protocols for the synthesis of bioactive peptides using this compound, addressing the unique challenges associated with the steric hindrance of N-methylated residues.

Challenges in Synthesizing Peptides with this compound

The primary challenge in incorporating this compound into a peptide sequence lies in the steric hindrance posed by the N-methyl group. This steric bulk can lead to:

-

Slow and Incomplete Coupling Reactions: The N-methyl group on the secondary amine of the growing peptide chain hinders the approach of the activated carboxyl group of the incoming amino acid, slowing down the reaction rate and often resulting in incomplete coupling.[3]

-

Formation of Deletion Sequences: Incomplete coupling can lead to the formation of peptides where the N-methylated residue is missing.

-

Requirement for Potent Coupling Reagents: Standard coupling reagents may not be effective enough to overcome the steric hindrance.[4]

Recommended Strategies for a Successful Synthesis

To overcome these challenges, the following strategies are recommended:

-

Use of High-Potency Coupling Reagents: Uronium or phosphonium salt-based coupling reagents such as HATU, HCTU, PyAOP, or PyBOP are highly recommended for their efficiency in coupling sterically hindered amino acids.[3][5]

-

Double Coupling: Performing the coupling reaction twice with a fresh solution of the activated amino acid is a common and effective method to ensure complete acylation of the N-methylated amine.[3]

-

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours) can help drive the reaction to completion.

-

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered residues, leading to higher yields and purity.

Experimental Protocols

The following protocols are based on established methods for the synthesis of peptides containing sterically hindered and N-methylated amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the manual synthesis of a peptide on a solid support.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain.

-

Add a fresh portion of the deprotection solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound (Double Coupling):

-

First Coupling:

-

In a separate vessel, pre-activate the amino acid by dissolving this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow the activation mixture to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours.

-

-

Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3-5 times).

-

Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of activated this compound.

-

-

Washing: After the second coupling, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).

-

Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the sequence. For non-sterically hindered amino acids, a single coupling of 1-2 hours may be sufficient.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for SPPS with this compound

Caption: General workflow for the solid-phase peptide synthesis (SPPS) of peptides containing this compound.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Amino Acids

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Relative Coupling Efficiency for Hindered Residues | Reference |

| HATU/DIPEA | 4 : 3.9 : 8 | Very High | [3] |

| HCTU/DIPEA | 4 : 3.9 : 8 | High | [6] |

| PyBOP/DIPEA | 4 : 4 : 8 | High | [5] |

| DIC/HOBt | 3 : 3 : 3 | Moderate to Low | [6] |

Table 2: Impact of N-Methylation on Peptide Properties (General Observations)

| Property | Effect of N-Methylation | Rationale | References |

| Proteolytic Stability | Increased | Steric hindrance of the N-methyl group prevents protease binding and cleavage of the adjacent peptide bond. | [1][2] |

| Cell Permeability | Generally Increased | The N-methyl group can disrupt hydrogen bonding networks, increasing lipophilicity and facilitating passive diffusion across cell membranes. | [1] |

| Conformational Rigidity | Increased | Rotation around the Cα-N bond is restricted, leading to a more defined peptide conformation. | [1] |

| Receptor Binding Affinity | Can be increased or decreased | Depends on the specific peptide-receptor interaction. N-methylation can either lock the peptide in a bioactive conformation or introduce steric clashes. | [1] |

Application in Bioactive Peptide Design: Targeting the NMDA Receptor

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][7] Their dysfunction is implicated in various neurological disorders. Peptides containing N-methylated aspartic acid residues can be designed as modulators of NMDA receptor activity.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a complex process requiring the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the neuronal membrane to relieve a voltage-dependent magnesium block.[8] Upon activation, the receptor's ion channel opens, allowing an influx of Ca²⁺, which acts as a second messenger to trigger downstream signaling cascades.

References

- 1. Peptide antagonists of NMDA receptors: Structure-activity relationships for potential therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Asp(OtBu)-OH into Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of N-methylated amino acids into cyclic peptides represents a significant advancement in medicinal chemistry and drug development. N-methylation, the substitution of an amide proton with a methyl group, can dramatically enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, improving membrane permeability, and potentially enabling oral bioavailability.[1][2][3][4][5] When combined with the conformational constraints of cyclization, N-methylation allows for the precise modulation of a peptide's bioactivity and selectivity.[1][6][7]

Fmoc-N-Me-Asp(OtBu)-OH is a key building block in this endeavor, offering the benefits of N-methylation at the aspartic acid residue. However, its use presents unique synthetic challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions and influence cyclization efficiency.[1][8] These application notes provide a comprehensive guide to the successful incorporation of this compound into cyclic peptides, covering synthetic strategies, detailed protocols, and methods for characterization.

Advantages of Incorporating N-Methylated Aspartic Acid

The inclusion of N-methylated amino acids, such as this compound, into peptide structures offers several key advantages for therapeutic development:

-

Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.[3][9][10]

-

Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can lead to increased lipophilicity and improved passive diffusion across cell membranes.[2][4][5][8][11]

-

Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as turns or helices. This can lead to improved receptor binding affinity and selectivity.[8][9]

-

Modulation of Bioactivity: The conformational changes induced by N-methylation can alter the biological activity of a peptide, for instance, by converting an agonist into an antagonist.[3][6][7]

Data Presentation: Comparative Performance

The decision to incorporate this compound should be weighed against potential synthetic challenges. The following table summarizes the expected impact of N-methylation on key synthesis and performance parameters.

| Parameter | Standard Fmoc-Asp(OtBu)-OH | This compound | Rationale |

| Coupling Efficiency | High | Moderate to Low | Increased steric hindrance from the N-methyl group can impede the coupling of the subsequent amino acid.[1][8] |

| Risk of Aspartimide Formation | High (sequence dependent) | Low | The N-methyl group can sterically hinder the intramolecular cyclization that leads to aspartimide formation. |

| Metabolic Stability | Low to Moderate | High | The N-methyl group protects the adjacent peptide bond from proteolytic cleavage.[3][10] |

| Membrane Permeability | Moderate | High | Reduced hydrogen bonding capacity and potentially altered conformation can enhance passive diffusion.[2][8][11] |

| Final Yield | Generally Higher | Can be Lower | Incomplete coupling and potentially more challenging purification can reduce the overall yield.[8] |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear N-Methylated Peptide

This protocol outlines the manual synthesis of a linear peptide containing an N-methylated aspartic acid residue using this compound on a rink amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the rink amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF (3-5 times).

-

-

Incorporation of this compound (Optimized Coupling):

-

Follow the deprotection steps as described in step 2.

-

In a separate vial, dissolve this compound (2-3 equivalents) and HATU (2-3 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and allow it to couple for 2-4 hours. A second coupling may be necessary to ensure a high yield.

-

Wash the resin with DMF (3-5 times).

-

-

Coupling of the Subsequent Amino Acid (Post N-Methyl Residue):

-

Due to the steric hindrance of the N-methyl group, the coupling of the next amino acid can be challenging.

-

Follow the deprotection steps as described in step 2.

-

Use a more potent coupling reagent like HATU and potentially extend the coupling time to 4 hours or perform a double coupling.

-

-

Cleavage of the Linear Peptide from Resin:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol 2: On-Resin Cyclization

This protocol describes a general method for head-to-tail cyclization on the solid support.

Materials:

-

Peptide-resin from Protocol 1 (with side-chain protecting groups intact)

-

DMF

-

DIPEA

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

Procedure:

-

Preparation of the Linear Peptide on Resin: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) that allows for cleavage of the protected peptide.

-